

physical and chemical properties of KWCN-41

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KWCN-41

Cat. No.: B15073391

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In-Depth Technical Guide: KWCN-41

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive technical overview of **KWCN-41**, a novel small molecule inhibitor targeting the MEK1/2 kinases within the MAPK/ERK signaling pathway. **KWCN-41** exhibits potent and selective inhibitory activity, positioning it as a promising candidate for further investigation in oncology and other proliferative disorders. This guide details the physical and chemical properties of **KWCN-41**, the experimental protocols for its characterization, and its mechanism of action within the relevant signaling cascade.

Physical and Chemical Properties of KWCN-41

The physicochemical properties of **KWCN-41** have been determined using a variety of standard laboratory techniques. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Property	Value
Molecular Formula	C ₂₁ H ₁₆ F ₃ N ₅ O ₂
Molecular Weight	455.39 g/mol
Appearance	White to off-white crystalline solid
Melting Point	210-212 °C
Aqueous Solubility (pH 7.4)	15.8 µg/mL
pKa (acidic)	8.2
pKa (basic)	3.5
LogP	3.1
Polar Surface Area (PSA)	95.7 Å ²
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	7

Biological Activity

KWCN-41 is a potent inhibitor of MEK1 and MEK2, dual-specificity kinases that are central components of the MAPK/ERK pathway.

Assay Type	Target	IC ₅₀ (nM)
In Vitro Kinase Assay	MEK1	5.2
MEK2	7.8	
Cell-Based Assay (p-ERK)	-	25.1

Experimental Protocols

The following protocols describe the methodologies used to determine the key physical, chemical, and biological properties of **KWCN-41**.

Melting Point Determination

The melting point of **KWCN-41** was determined using the capillary method with a digital melting point apparatus.

- Sample Preparation: A small amount of the dry, powdered **KWCN-41** was packed into a thin-walled capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated digital melting point apparatus was used.
- Procedure:
 - The capillary tube containing the sample was placed into the heating block of the apparatus.
 - The temperature was rapidly increased to approximately 190 °C.
 - The heating rate was then reduced to 1-2 °C per minute to allow for accurate observation.
 - The temperature at which the first liquid droplet appeared (initial melting point) and the temperature at which the entire sample was liquid (final melting point) were recorded to define the melting range.

Aqueous Solubility Determination

The equilibrium solubility of **KWCN-41** in a phosphate-buffered saline (PBS) solution at pH 7.4 was determined using the shake-flask method.

- Materials: **KWCN-41**, Phosphate-Buffered Saline (PBS, pH 7.4), HPLC-grade acetonitrile and water, analytical balance, orbital shaker, centrifuge, HPLC system with a UV detector.
- Procedure:
 - An excess amount of **KWCN-41** was added to a vial containing a known volume of PBS (pH 7.4).
 - The vial was sealed and placed on an orbital shaker at 25 °C for 24 hours to ensure equilibrium was reached.

- The resulting suspension was centrifuged to pellet the undissolved solid.
- A sample of the supernatant was carefully removed, filtered, and diluted with a known volume of acetonitrile.
- The concentration of **KWCN-41** in the diluted sample was determined by a pre-validated HPLC method by comparing its peak area to a standard curve of known concentrations.

pKa Determination

The acid dissociation constants (pKa) of **KWCN-41** were determined by potentiometric titration.

- Instrumentation: A calibrated automated titrator with a pH electrode.
- Sample Preparation: A solution of **KWCN-41** was prepared in a mixture of methanol and water to ensure solubility throughout the titration.
- Procedure:
 - The solution of **KWCN-41** was acidified with a standard solution of hydrochloric acid (HCl).
 - The solution was then titrated with a standard solution of sodium hydroxide (NaOH) while the pH was continuously monitored.
 - The titration curve (pH vs. volume of titrant added) was generated, and the inflection points were used to calculate the pKa values.

In Vitro Kinase Assay

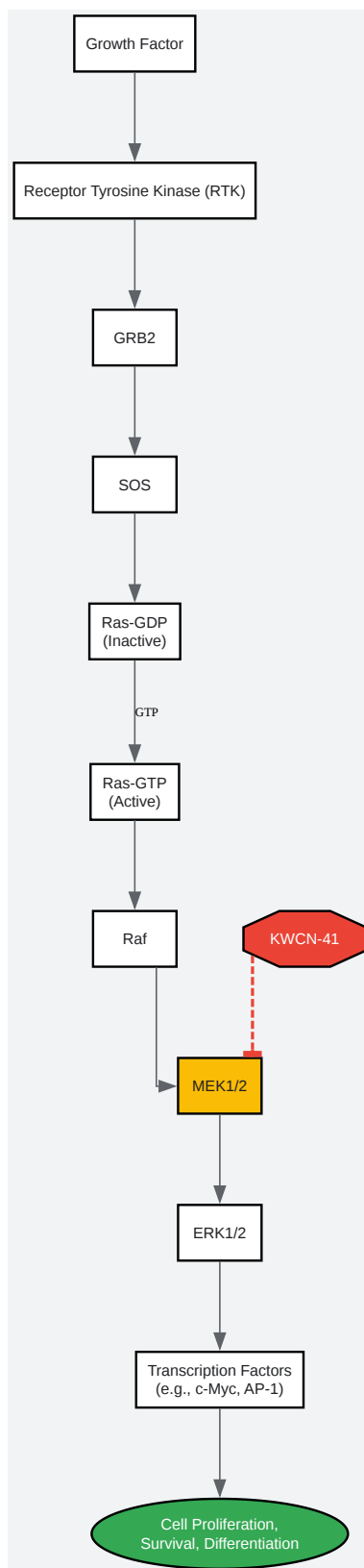
The inhibitory activity of **KWCN-41** against MEK1 and MEK2 was determined using a luminescence-based kinase assay that measures the amount of ATP remaining in the solution following the kinase reaction.

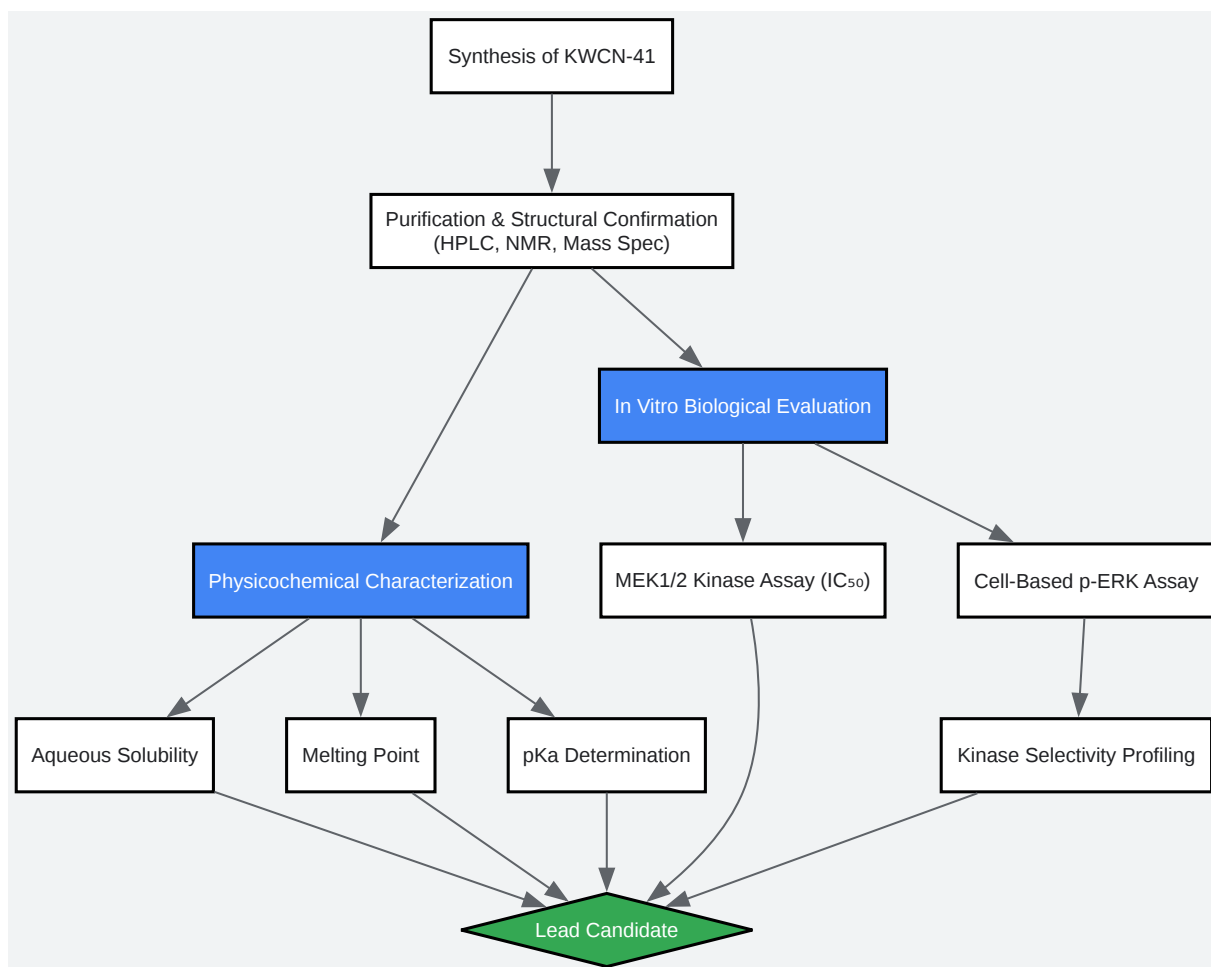
- Materials: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 as a substrate, ATP, **KWCN-41**, kinase assay buffer, and a commercial ADP-Glo™ Kinase Assay kit.
- Procedure:

- Serial dilutions of **KWCN-41** in DMSO were prepared.
- The kinase reaction was initiated by adding a mixture of MEK1 or MEK2, inactive ERK2, and ATP to microplate wells containing the diluted **KWCN-41** or DMSO (vehicle control).
- The plate was incubated at room temperature to allow the kinase reaction to proceed.
- The ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.
- A kinase detection reagent was then added to convert the newly synthesized ADP to ATP and generate a luminescent signal.
- The luminescence was measured using a plate reader. The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Signaling Pathway and Mechanism of Action

KWCN-41 is a targeted inhibitor of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com